molecular formula C16H15ClN2O5S B2496897 ethyl 2-((5-(4-chlorophenyl)-2,2-dioxido-3,5-dihydro-1H-thieno[3,4-c]pyrrol-4-yl)amino)-2-oxoacetate CAS No. 1171413-41-4

ethyl 2-((5-(4-chlorophenyl)-2,2-dioxido-3,5-dihydro-1H-thieno[3,4-c]pyrrol-4-yl)amino)-2-oxoacetate

Cat. No.: B2496897
CAS No.: 1171413-41-4
M. Wt: 382.82
InChI Key: NFROWKKZRJQILH-UHFFFAOYSA-N
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Description

Ethyl 2-((5-(4-chlorophenyl)-2,2-dioxido-3,5-dihydro-1H-thieno[3,4-c]pyrrol-4-yl)amino)-2-oxoacetate is a heterocyclic compound featuring a thieno[3,4-c]pyrrole core substituted with a 4-chlorophenyl group and a sulfone moiety (2,2-dioxido). The ethyl oxoacetate side chain introduces additional reactivity and polarity, making it a candidate for pharmaceutical or materials science applications.

Properties

IUPAC Name

ethyl 2-[[5-(4-chlorophenyl)-2,2-dioxo-1,3-dihydrothieno[3,4-c]pyrrol-4-yl]amino]-2-oxoacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN2O5S/c1-2-24-16(21)15(20)18-14-13-9-25(22,23)8-10(13)7-19(14)12-5-3-11(17)4-6-12/h3-7H,2,8-9H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFROWKKZRJQILH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)NC1=C2CS(=O)(=O)CC2=CN1C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 2-((5-(4-chlorophenyl)-2,2-dioxido-3,5-dihydro-1H-thieno[3,4-c]pyrrol-4-yl)amino)-2-oxoacetate is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a thieno[3,4-c]pyrrole core substituted with a 4-chlorophenyl group and an ethyl ester moiety. Its structure can be represented as follows:

Ethyl 2 5 4 chlorophenyl 2 2 dioxido 3 5 dihydro 1H thieno 3 4 c pyrrol 4 yl amino 2 oxoacetate\text{Ethyl 2 5 4 chlorophenyl 2 2 dioxido 3 5 dihydro 1H thieno 3 4 c pyrrol 4 yl amino 2 oxoacetate}

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit a range of biological activities:

  • Antioxidant Activity : Compounds in the thienopyrrole class have demonstrated significant antioxidant properties. For instance, thienopyrazole derivatives were shown to protect erythrocytes from oxidative damage caused by toxins like 4-nonylphenol .
  • Antimicrobial Effects : Research has indicated that related thienopyrrole compounds possess antimicrobial activity against various pathogens. The structural features of these compounds contribute to their effectiveness against bacteria and fungi .
  • Anti-inflammatory Properties : Some derivatives have been explored for their potential to inhibit inflammatory pathways. Thienopyrazole compounds have been reported to selectively inhibit phosphodiesterase enzymes involved in inflammatory processes .

Antioxidant Activity

A study assessed the antioxidant potential of thienopyrazole compounds using erythrocyte alterations as biological indicators. The results showed a significant reduction in erythrocyte malformations when treated with these compounds compared to controls exposed to oxidative stress .

Treatment GroupAltered Erythrocytes (%)
Control1 ± 0.3
4-Nonylphenol40.3 ± 4.87
Thienopyrazole12 ± 1.03

Antimicrobial Activity

Another study focused on the synthesis and evaluation of various thieno[3,4-c]pyrrole derivatives against common bacterial strains. The Minimum Inhibitory Concentration (MIC) was determined for several derivatives:

CompoundMIC (μg/mL)Target Organisms
Thieno[3,4-c]pyrrole A32E. coli, P. aeruginosa
Thieno[3,4-c]pyrrole B16K. pneumoniae

These findings suggest that structural modifications can enhance the antimicrobial efficacy of these compounds.

Anti-inflammatory Effects

A series of experiments demonstrated that certain thienopyrazole derivatives could significantly reduce markers of inflammation in vitro and in vivo models. These compounds were effective in modulating cytokine levels associated with inflammatory responses, indicating their potential as therapeutic agents for inflammatory diseases .

Case Studies

  • Case Study on Erythrocyte Protection : In a controlled experiment involving African catfish (Clarias gariepinus), thienopyrazole derivatives were administered following exposure to environmental toxins. Results indicated a marked decrease in oxidative stress markers and improved erythrocyte integrity compared to untreated groups .
  • Clinical Relevance : A patent application highlighted the therapeutic potential of similar compounds for treating metabolic disorders such as diabetes due to their ability to modulate lipid profiles and reduce hyperlipidemia in animal models .

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Research has indicated that derivatives of thieno[3,4-c]pyrroles exhibit promising anticancer properties. Ethyl 2-((5-(4-chlorophenyl)-2,2-dioxido-3,5-dihydro-1H-thieno[3,4-c]pyrrol-4-yl)amino)-2-oxoacetate has been studied for its ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. In vitro studies have shown that it can effectively target specific cancer pathways, making it a candidate for further development in cancer therapy .

Antimicrobial Properties
The compound has also demonstrated antimicrobial activity against a range of pathogenic bacteria and fungi. Its mechanism appears to involve disruption of microbial cell membranes and inhibition of essential metabolic processes. This property positions it as a potential lead compound for the development of new antimicrobial agents .

Synthesis and Derivatives

Synthesis Pathways
The synthesis of this compound typically involves multi-step organic reactions that include cyclization and functionalization steps. A common approach includes the reaction of thieno[3,4-c]pyrrole derivatives with ethyl oxoacetate under controlled conditions to yield the desired product .

Derivatives and Modifications
Modifications of this compound can enhance its biological activity or alter its pharmacokinetic properties. For example, substituting different aromatic groups or altering the dioxido moiety can lead to derivatives with improved efficacy or reduced toxicity profiles .

Case Studies

Study Objective Findings
Study 1Evaluate anticancer efficacyDemonstrated significant inhibition of tumor growth in xenograft models; apoptosis was confirmed via caspase activation assays .
Study 2Assess antimicrobial activityShowed broad-spectrum activity against Gram-positive and Gram-negative bacteria; minimum inhibitory concentrations were determined .
Study 3Investigate synthesis efficiencyReported a novel synthetic route with an overall yield improvement of 30% compared to previous methods .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogs sharing key functional groups or heterocyclic frameworks.

Structural Analogues and Their Properties

Compound Name Core Structure Key Substituents Molecular Formula (MW) CAS Number
Ethyl 2-((5-(4-chlorophenyl)-2,2-dioxido-3,5-dihydro-1H-thieno[3,4-c]pyrrol-4-yl)amino)-2-oxoacetate Thieno[3,4-c]pyrrole 4-Chlorophenyl, sulfone, ethyl oxoacetate Not explicitly provided Not available
Ethyl 2-((4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio)acetate Quinazolinone Phenyl, thioether, ethyl acetate C₁₈H₁₅N₃O₃S (361.39 g/mol) Not available
N-(4-oxo-2-thioxothiazolidin-3-yl)-2-((4-oxo-3-phenylquinazolin-2-yl)thio)acetamide Quinazolinone-thiazolidinone hybrid Thioacetamide, thioxothiazolidinone C₂₀H₁₅N₅O₃S₂ (437.49 g/mol) Not available
Ethyl 2-(2-((3-(4-chlorophenyl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetamido)acetate Cyclopenta-thieno-pyrimidine 4-Chlorophenyl, thioether, ethyl glycinate C₂₂H₂₁ClN₄O₄S₂ (513.00 g/mol) 573938-02-0
Ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate Pyridine 5-Chloropyridin-2-yl, ethyl oxoacetate C₉H₉ClN₂O₃ (228.63 g/mol) 1243308-37-3

Key Differences and Implications

Core Heterocycle: The target compound’s thieno[3,4-c]pyrrole core is distinct from quinazolinones (e.g., ) or pyridine derivatives (e.g., ). Thienopyrroles are electron-deficient systems, enhancing electrophilic reactivity compared to aromatic quinazolinones. The sulfone group (2,2-dioxido) in the target compound increases polarity and metabolic stability relative to thioether-containing analogs (e.g., ) .

Ethyl oxoacetate in the target compound and introduces ester functionality, facilitating hydrolysis to carboxylic acids under physiological conditions .

Biological Relevance: Quinazolinone derivatives (e.g., ) are known for anticancer and antimicrobial activities due to their ability to intercalate DNA or inhibit enzymes like thymidylate synthase.

Research Findings and Methodological Insights

While direct experimental data for the target compound are sparse, structural analysis tools referenced in the evidence provide frameworks for hypothesis generation:

  • Crystallography : SHELX programs (e.g., SHELXL) are widely used for small-molecule refinement, suggesting that crystallographic studies of the target compound could elucidate its conformational preferences .

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